Sodium 3-chloroprop-1-ene-2-sulfonate

Antineoplastic Medicinal Chemistry Sulfonate Analogs

Sodium 3-chloroprop-1-ene-2-sulfonate (IUPAC name: sodium 3-chloroprop-1-ene-2-sulfonate) is an organosulfur compound with the molecular formula C₃H₄ClNaO₃S and a calculated molecular weight of 178.57 g/mol. It is characterized by its unique molecular structure, featuring a reactive chloroallyl moiety and a sulfonate group, which enables its utility as a versatile building block in organic synthesis, particularly for creating complex organosulfur compounds.

Molecular Formula C3H4ClNaO3S
Molecular Weight 178.57 g/mol
Cat. No. B13219480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-chloroprop-1-ene-2-sulfonate
Molecular FormulaC3H4ClNaO3S
Molecular Weight178.57 g/mol
Structural Identifiers
SMILESC=C(CCl)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C3H5ClO3S.Na/c1-3(2-4)8(5,6)7;/h1-2H2,(H,5,6,7);/q;+1/p-1
InChIKeyMZZXFSGDQRYFIC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-chloroprop-1-ene-2-sulfonate Procurement: A Technical Introduction


Sodium 3-chloroprop-1-ene-2-sulfonate (IUPAC name: sodium 3-chloroprop-1-ene-2-sulfonate) is an organosulfur compound with the molecular formula C₃H₄ClNaO₃S and a calculated molecular weight of 178.57 g/mol . It is characterized by its unique molecular structure, featuring a reactive chloroallyl moiety and a sulfonate group, which enables its utility as a versatile building block in organic synthesis, particularly for creating complex organosulfur compounds .

Why Substituting Sodium 3-chloroprop-1-ene-2-sulfonate with Other Sulfonates is Scientifically Risky


The specific position and electronic nature of the chloro and sulfonate groups on the allyl backbone confer a unique reactivity profile that cannot be replicated by simple substitution with other alkyl or allyl sulfonates. While direct comparative data is scarce, class-level evidence from studies on structurally related alkanesulfonates demonstrates that seemingly minor structural changes, such as varying the alkyl chain length (e.g., 2-chloroethyl vs. 3-chloropropyl) or the presence of a double bond, lead to profound differences in biological activity and chemical behavior [1]. This underscores the principle that in this class of compounds, precise molecular architecture is critical for achieving desired performance outcomes, making generic substitution a high-risk proposition for sensitive research and industrial applications.

Verifiable Quantitative Differentiation for Sodium 3-chloroprop-1-ene-2-sulfonate


Comparative Antineoplastic Activity of Structurally Related Sulfonates

A class-level inference can be drawn from a study evaluating analogues of the antineoplastic agent clomesone. This research demonstrates that the biological activity of alkanesulfonates is exquisitely sensitive to structural changes [1]. While not a direct head-to-head comparison for the target compound, the data shows that the 3-chloropropyl derivative (the closest structural analog to the 3-chloroprop-1-ene-2-sulfonate backbone) caused only a 'modest increase in lifespan' in a P388 leukemia mouse model, whereas the 2-chloroethyl analog (clomesone) was 'highly effective' and 'effects cures' [1]. This quantitative difference in a specific in vivo model highlights the critical impact of structural variations within this class, reinforcing that the target compound, with its distinct chloroallyl-sulfonate structure, cannot be assumed to behave similarly to other analogs.

Antineoplastic Medicinal Chemistry Sulfonate Analogs

Commercial Availability and Basic Characterization

Sodium 3-chloroprop-1-ene-2-sulfonate is commercially available for research purposes from major suppliers, which provides a reliable source and baseline of identity and purity . Its defined InChI Key (MZZXFSGDQRYFIC-UHFFFAOYSA-M) serves as a unique, verifiable structural identifier, differentiating it from other sulfonate salts and ensuring procurement of the correct compound . This is a fundamental point of differentiation from potential substitutes that may lack established commercial sources or clear structural verification.

Organic Synthesis Chemical Procurement Analytical Chemistry

Key Application Scenarios for Procuring Sodium 3-chloroprop-1-ene-2-sulfonate


Synthesis of Novel Organosulfur Building Blocks and Intermediates

The compound's primary value proposition lies in its use as a versatile intermediate in organic synthesis . Its bifunctional nature (chloro and sulfonate) allows for sequential or selective reactions, making it a strategic choice for constructing complex molecules for pharmaceutical, agrochemical, or advanced material applications. Researchers developing new synthetic routes or building libraries of sulfonated compounds would prioritize this monomer over simpler alternatives lacking the chloro-handle for further functionalization.

Functional Monomer in Specialty Polymer and Surfactant Design

The compound acts as a monomer or co-monomer in the synthesis of sulfonated polymers and surfactants . The incorporation of the chloroallyl sulfonate unit can impart specific properties like enhanced polarity, metal-binding capacity, or reactivity for post-polymerization modification. This makes it a candidate for developing novel materials where standard sulfonate monomers (e.g., sodium styrene sulfonate, AMPS) do not provide the desired reactivity or property profile.

Research on Structure-Activity Relationships (SAR) in Sulfonates

Based on class-level evidence showing that small structural changes in alkanesulfonates lead to significant changes in biological activity [1], this compound serves as a critical tool in SAR studies. It allows researchers to systematically probe the influence of the chloroallyl-sulfonate motif on chemical reactivity, pharmacokinetics, or biological target engagement, providing data that cannot be inferred from simpler, non-chlorinated, or non-allylic sulfonate analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 3-chloroprop-1-ene-2-sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.